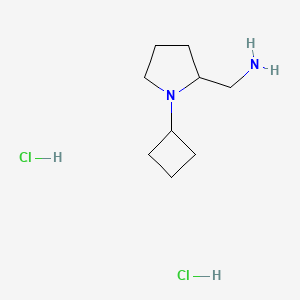
3-(3,4-二甲氧基吡咯烷-1-基)丙酸
描述
3-(3,4-Dimethoxypyrrolidin-1-yl)propanoic acid, also known as 3,4-dimethoxypyrrolidine-1-carboxylic acid, is an organic compound that has a wide range of applications in scientific research. It is a derivative of pyrrolidine, a five-member heterocyclic compound, and is a common starting material for a variety of organic syntheses. It has been used in the synthesis of many compounds, including antibiotics, anti-cancer agents, and compounds with potential therapeutic applications. In addition, 3-(3,4-Dimethoxypyrrolidin-1-yl)propanoic acid has been used as a catalyst in a number of reactions, including the synthesis of amides, esters, and cyclic compounds.
科学研究应用
抗惊厥和镇痛活性
一项研究合成了一系列新的哌嗪酰胺,它们衍生自 3-甲基-和 3,3-二甲基-(2,5-二氧代吡咯烷-1-基)丙酸或丁酸,旨在创造具有潜在抗惊厥特性的杂化分子。这些化合物结合了已知抗癫痫药物(如乙琥咪、左乙拉西坦和拉科酰胺)的化学片段。这些化合物在各种临床前癫痫模型中显示出广泛的抗惊厥活性,其中一些表现出良好的抗惊厥特性和与临床相关抗癫痫药物相当或更好的安全性 (Kamiński 等人,2016)。
抗氧化特性
另一项研究重点是合成新化合物,包括 3,4-二甲氧基苯基-1,2,4-三唑的衍生物,以评估它们的抗氧化活性。该研究开发了合成这些化合物的制备方法,并评估了它们在体外的抗氧化活性。研究结果突出了这些新化合物作为抗氧化剂的潜力,为减轻氧化应激的化学化合物的研究做出了贡献 (Dovbnya 等人,2022)。
水溶性热敏树脂
对具有叔胺氧化物侧取代基的水溶性树脂的合成和性质的研究证明了其在热激光成像应用中的潜力。本研究展示了如何将 3-(二甲氨基)丙酸用于制造具有独特热行为和热致溶解度变化的材料,表明在材料科学中具有新颖的应用 (An 等人,2015)。
属性
IUPAC Name |
3-(3,4-dimethoxypyrrolidin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-13-7-5-10(4-3-9(11)12)6-8(7)14-2/h7-8H,3-6H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTSIZZDYXKUNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1OC)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxypyrrolidin-1-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1H-Pyrido[2,3-b][1,4]thiazin-2-one hydrochloride](/img/structure/B1474160.png)


![Tert-butyl 8-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B1474164.png)

![(2S)-2-[(2,4-Dimethoxybenzyl)amino]propan-1-ol](/img/structure/B1474166.png)
![(1R,2R)-2-[(2-chlorophenyl)amino]cyclopentan-1-ol](/img/structure/B1474167.png)
![(1R,2R)-2-[(3-fluorophenyl)amino]cyclopentan-1-ol](/img/structure/B1474168.png)
![(3S,4R)-4-{[(5-methylfuran-2-yl)methyl]amino}oxolan-3-ol](/img/structure/B1474169.png)
